molecular formula C19H17ClN2O2 B5787952 (E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

Cat. No.: B5787952
M. Wt: 340.8 g/mol
InChI Key: BYJYMZQABYNBIY-XNTDXEJSSA-N
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Description

(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated to a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-ethoxybenzaldehyde and 2-methylphenylamine.

    Condensation Reaction: The aldehyde and amine undergo a condensation reaction in the presence of a base, such as sodium hydroxide, to form the corresponding imine.

    Cyanation: The imine is then subjected to cyanation using a cyanide source, such as sodium cyanide, to introduce the cyano group.

    Amidation: Finally, the resulting intermediate is treated with an appropriate reagent, such as acetic anhydride, to form the enamide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, and the process may include additional purification steps, such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents, such as potassium permanganate, to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents, such as lithium aluminum hydride, to reduce the cyano group to an amine.

    Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Corresponding carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of (E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chlorophenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
  • (E)-3-(5-bromo-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
  • (E)-3-(5-chloro-2-methoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide

Uniqueness

(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide is unique due to the specific combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(E)-3-(5-chloro-2-ethoxyphenyl)-2-cyano-N-(2-methylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN2O2/c1-3-24-18-9-8-16(20)11-14(18)10-15(12-21)19(23)22-17-7-5-4-6-13(17)2/h4-11H,3H2,1-2H3,(H,22,23)/b15-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYJYMZQABYNBIY-XNTDXEJSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)Cl)C=C(C#N)C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=C(C=C1)Cl)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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